molecular formula C9H9N3O2 B13728111 Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate

Cat. No.: B13728111
M. Wt: 191.19 g/mol
InChI Key: FSXRWCSVFVXHML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using the same microwave-mediated method. This method demonstrates broad substrate scope and good functional group tolerance, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.

Major Products

The major products formed from these reactions include various substituted triazolopyridines and their derivatives, which exhibit significant biological activities .

Scientific Research Applications

Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [1,2,4]Triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2. These interactions lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl [1,2,4]Triazolo[1,5-a

Biological Activity

Ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as triazolopyridines. These compounds are characterized by their triazole and pyridine rings, which contribute to their biological properties. The synthesis of such compounds often involves multi-step reactions that can yield various derivatives with distinct biological activities.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of triazolo[1,5-a]pyridines. This compound has demonstrated significant activity against various bacterial strains. For instance:

  • E. coli and S. aureus : The compound exhibited potent antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL depending on the derivative tested .
  • Antifungal Activity : In vitro tests indicated effectiveness against fungi such as A. flavus and A. niger with IC50 values in the low micromolar range .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Breast Cancer (MDA-MB-231) : The compound showed significant cytotoxicity with IC50 values around 10 µM. Mechanistic studies suggest that it induces apoptosis through caspase activation and disruption of microtubule assembly .
  • Liver Cancer (HepG2) : Similar antiproliferative effects were observed with IC50 values comparable to established chemotherapeutics like Doxorubicin .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : The compound has been reported to inhibit receptor tyrosine kinases such as AXL, which is implicated in various cancers .
  • Microtubule Destabilization : It disrupts microtubule dynamics leading to cell cycle arrest and apoptosis in cancer cells .

Case Study 1: Antiviral Activity

A study focused on the antiviral properties of triazolo derivatives indicated that this compound effectively inhibited the interaction between viral proteins crucial for influenza virus replication. The compound reduced plaque formation by over 50% at concentrations below 10 µM in cell culture assays .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, derivatives of triazolo compounds were evaluated against standard antibiotics. This compound showed superior activity against resistant strains of bacteria compared to traditional treatments like penicillin and tetracycline .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/ MIC Values (µg/mL)Mechanism
AntibacterialE. coli8Cell wall synthesis inhibition
AntibacterialS. aureus16Protein synthesis inhibition
AntifungalA. flavus32Membrane disruption
AnticancerMDA-MB-23110Apoptosis induction
AnticancerHepG29Microtubule destabilization

Properties

IUPAC Name

ethyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-12-8(5-7)10-6-11-12/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXRWCSVFVXHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=NC=NN2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.